molecular formula C26H28Cl2N4O4 B12413984 Ketoconazole-d8

Ketoconazole-d8

Cat. No.: B12413984
M. Wt: 539.5 g/mol
InChI Key: XMAYWYJOQHXEEK-BNXSEFRASA-N
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Description

Ketoconazole-d8 is a deuterated form of ketoconazole, an imidazole-containing antifungal agent. The presence of deuterium, a stable isotope of hydrogen, makes this compound particularly useful in mass spectrometry as an internal standard. This compound is extensively used in research applications that require a stable isotopic label .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ketoconazole-d8 involves the incorporation of deuterium atoms into the ketoconazole molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of deuterated solvents such as deuterated chloroform or deuterated methanol, and the reactions are carried out under controlled temperature and pressure conditions to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and solvents in large quantities, and the reactions are carried out in industrial reactors under controlled conditions. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ketoconazole-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various metabolites of this compound, which can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Mechanism of Action

Ketoconazole-d8 exerts its effects by inhibiting cytochrome P450-dependent steps in the biosynthesis of steroid hormones. The presence of deuterium does not alter the mechanism of action of ketoconazole. The compound inhibits lanosterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol, a vital component of fungal cell membranes. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ketoconazole-d8 is unique due to the presence of deuterium atoms, which makes it particularly useful as an internal standard in mass spectrometry. This allows for more accurate quantification and analysis of ketoconazole and its metabolites in various samples .

Properties

Molecular Formula

C26H28Cl2N4O4

Molecular Weight

539.5 g/mol

IUPAC Name

1-[2,2,3,3,5,5,6,6-octadeuterio-4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m0/s1/i10D2,11D2,12D2,13D2

InChI Key

XMAYWYJOQHXEEK-BNXSEFRASA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl)([2H])[2H])([2H])[2H])C(=O)C)([2H])[2H])[2H]

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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